Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone (Z-Phe-Phe-CHN2) is a synthetic peptide derivative specifically designed for research purposes. [] It belongs to the class of diazomethyl ketones, known for their ability to irreversibly inhibit cysteine proteases. [] This compound is commonly employed as a tool to investigate the function of cysteine proteases in various biological processes. []
The synthesis of Z-Phe-Phe-Diazomethylketone typically involves solid-phase peptide synthesis followed by the introduction of the diazomethyl ketone functionality. The process begins with the assembly of the peptide backbone using standard amino acid building blocks, which are then modified to incorporate the diazomethyl ketone group.
Z-Phe-Phe-Diazomethylketone has a specific molecular structure characterized by its peptide backbone and the diazomethyl ketone group.
Z-Phe-Phe-Diazomethylketone functions primarily as an inhibitor of cathepsin L and other related proteases.
The mechanism by which Z-Phe-Phe-Diazomethylketone exerts its effects involves several steps:
Z-Phe-Phe-Diazomethylketone has several scientific applications:
Peptidomimetic design strategies for diazomethylketone derivatives aim to overcome the inherent limitations of peptide-based inhibitors, such as metabolic instability and poor bioavailability, while retaining target specificity. Z-Phe-Phe-diazomethylketone (PPDK, CAS 65178-14-5) exemplifies this approach, serving as a selective cathepsin L inhibitor with irreversible binding properties [2] [3]. Its design leverages the intrinsic binding affinity of the dipeptide backbone (Z-Phe-Phe) while incorporating an electrophilic diazomethylketone warhead that forms a covalent thioester bond with the catalytic cysteine residue of cathepsin proteases [7].
Structural studies of PPDK bound to human cathepsin L (PDB: 3OF9) reveal critical interactions:
This binding mode informed the development of analogs with modified P1/P2 residues to target related proteases. For instance, replacing the C-terminal Phe with Tyr(t-Bu) enhanced selectivity for cathepsin L over cathepsin B due to steric complementarity with the S' subsite [7]. However, the peptidic nature of PPDK still presents drug-likeness challenges, particularly the hydrolytically sensitive peptide bond and reactive diazo group, which prompted further structural refinements [1].
Table 1: Key Structural Features of PPDK and Analogues
Compound | P1 Group | P2 Group | Warhead | Primary Target |
---|---|---|---|---|
PPDK (Z-Phe-Phe-DMK) | Benzyl | Benzyl | Diazomethylketone | Cathepsin L |
Z-Phe-Tyr(t-Bu)-DMK | Benzyl | 4-tert-Butoxybenzyl | Diazomethylketone | Cathepsin L |
Z-Phe-Ala-DMK (PADK) | Benzyl | Methyl | Diazomethylketone | Cathepsin B/L |
The synthesis of PPDK and its diastereoisomers demands precise stereocontrol to preserve biological activity. The canonical route begins with enantiomerically pure amino acid precursors, utilizing protecting group strategies to ensure chirality retention [1] [5]. A representative synthesis involves:
Stereoselectivity profoundly impacts biological activity. In the related compound SD1002 (a hydroxyethyl isostere analog), the (2S,5S) diastereoisomer (SD1006) enhanced cathepsin B levels by 220% in hippocampal slices, while the (2R,5S) epimer (SD1007) showed negligible modulation [1]. This underscores the necessity of chiral fidelity in inhibitor design, as improper stereochemistry disrupts target engagement.
Table 2: Key Synthetic Intermediates for Stereocontrolled Synthesis
Intermediate | Function | Stereochemical Control |
---|---|---|
Azidodiol (C₆H₁₃N₃O₂) | Chiral backbone | Optical rotation verification |
THP-Protected Tosylate | Regioselective masking | Enables selective nucleophilic displacement |
Fmoc-Haic-OH [(2S,5S)-isomer] | Constrained proline mimic | Friedel-Crafts cyclization with chiral induction |
The electrophilic diazomethylketone warhead, while enabling irreversible inhibition, raises concerns about off-target reactivity and metabolic instability. Structural analogs replace this moiety with non-electrophilic caps or reversible warheads:
The hydroxyethyl isostere in SD1002 exemplifies successful warhead replacement. Molecular dynamics simulations confirm that the benzyl carbamate cap maintains hydrogen bonding with Gln189 in the S3 subsite of cathepsin B, compensating for the loss of covalent binding [1] [5]. This redesign strategy balances efficacy and drug-likeness by eliminating reactive groups while preserving target engagement through optimized noncovalent interactions.
Hydroxyethyl isosteres represent a paradigm shift in peptidomimetic design, replacing the amide bond with a metabolically stable CH₂-CH(OH) linker that mimics peptide geometry while resisting proteolysis. In SD1002, derived from Z-Phe-Ala-diazomethylketone (PADK), this isostere:
Biological validation showed SD1002 enhanced cathepsin B levels by 240% in hippocampal slices—significantly outperforming PADK (150% enhancement)—despite negligible inhibitory activity (IC₅₀ >100 μM vs. 7–10 μM for PADK) [1]. This disconnect between inhibition and modulation highlights the compound's action as a true lysosomal modulator rather than an inhibitor.
Synthesis of hydroxyethyl isosteres exploits chiral pool starting materials:
Table 3: Impact of Hydroxyethyl Isostere on Drug-Likeness Parameters
Parameter | PADK (Z-Phe-Ala-DMK) | SD1002 (Hydroxyethyl Isostere) |
---|---|---|
Cathepsin B Inhibition (IC₅₀) | 7–10 μM | >100 μM |
Cathepsin Upregulation | +150% | +240% |
Metabolic Stability | Low (Reactive diazo, peptide bond) | High (Nonreactive, nonpeptidic) |
Synthetic Complexity | Moderate | High (Requires stereoselective synthesis) |
This strategic integration of hydroxyethyl isosteres demonstrates that decoupling bioactivity from inhibitory function is feasible, opening avenues for lysosomal modulators with improved therapeutic indices. The approach has been validated in transgenic Alzheimer’s models, where SD1002 reduced Aβ42 oligomers and PHF-τ pathology without mechanism-based toxicity [1] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7